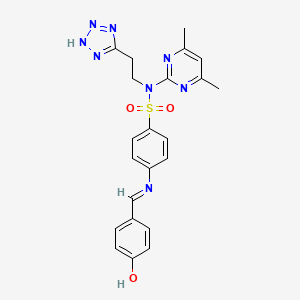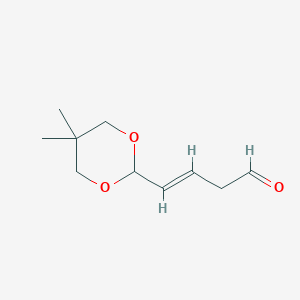
Benzamide, 2-methoxy-4-(((methylamino)carbonyl)amino)-N-(1-(phenylmethyl)-4-piperidinyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-methoxy-4-(((methylamino)carbonyl)amino)-N-(1-(phenylmethyl)-4-piperidinyl)-, monohydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a benzamide core, a methoxy group, and a piperidinyl moiety. Its monohydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-methoxy-4-(((methylamino)carbonyl)amino)-N-(1-(phenylmethyl)-4-piperidinyl)-, monohydrochloride typically involves multiple steps, including the formation of the benzamide core, the introduction of the methoxy group, and the attachment of the piperidinyl moiety. Common synthetic routes may include:
Formation of the Benzamide Core: This step often involves the reaction of benzoyl chloride with an amine to form the benzamide.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Piperidinyl Moiety: This step may involve the reaction of the benzamide intermediate with a piperidine derivative, often under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-methoxy-4-(((methylamino)carbonyl)amino)-N-(1-(phenylmethyl)-4-piperidinyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzamide, 2-methoxy-4-(((methylamino)carbonyl)amino)-N-(1-(phenylmethyl)-4-piperidinyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzamide, 2-methoxy-4-(((methylamino)carbonyl)amino)-N-(1-(phenylmethyl)-4-piperidinyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its piperidinyl moiety may interact with neurotransmitter receptors, influencing signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler analog without the methoxy and piperidinyl groups.
Methoxybenzamide: Contains the methoxy group but lacks the piperidinyl moiety.
Piperidinylbenzamide: Includes the piperidinyl group but not the methoxy group.
Uniqueness
Benzamide, 2-methoxy-4-(((methylamino)carbonyl)amino)-N-(1-(phenylmethyl)-4-piperidinyl)-, monohydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its methoxy group enhances solubility, while the piperidinyl moiety contributes to its biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
57645-40-6 |
|---|---|
Molecular Formula |
C22H29ClN4O3 |
Molecular Weight |
432.9 g/mol |
IUPAC Name |
N-benzyl-2-methoxy-4-(methylcarbamoylamino)-N-piperidin-1-ium-4-ylbenzamide;chloride |
InChI |
InChI=1S/C22H28N4O3.ClH/c1-23-22(28)25-17-8-9-19(20(14-17)29-2)21(27)26(18-10-12-24-13-11-18)15-16-6-4-3-5-7-16;/h3-9,14,18,24H,10-13,15H2,1-2H3,(H2,23,25,28);1H |
InChI Key |
BVQPKDLNUIYLSR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CC(=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3CC[NH2+]CC3)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


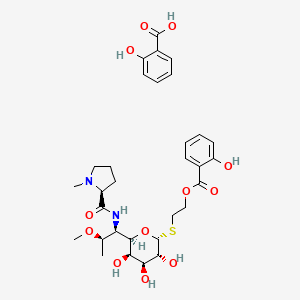
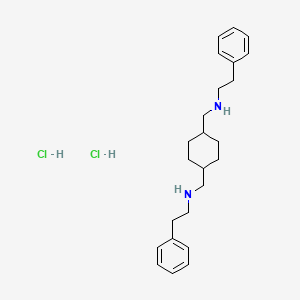

![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756688.png)
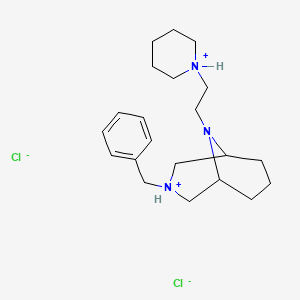
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756698.png)

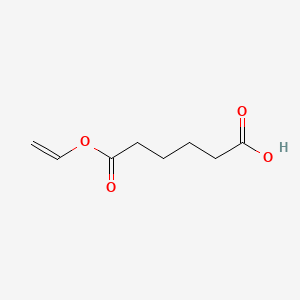

![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756716.png)
